![molecular formula C15H30N2O4 B7840105 H-Lys(Boc)-OtBu](/img/structure/B7840105.png)
H-Lys(Boc)-OtBu
Vue d'ensemble
Description
H-Lys(Boc)-OtBu is a useful research compound. Its molecular formula is C15H30N2O4 and its molecular weight is 302.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-Lys(Boc)-OtBu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Lys(Boc)-OtBu including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Antioxidant Potential in Myocardial Necrosis
A tetrapeptide derivative, including H-Lys(Boc)-OtBu, demonstrated significant cardioprotective properties by reducing serum marker enzyme levels and restoring electrocardiographic changes towards normalcy in isoproterenol-induced myocardial necrosis in rats. It was found to inhibit free radicals, increasing antioxidant levels, which supports its potential as an antioxidant and cardioprotective agent (Manikandan et al., 2002).
2. Synthesis of Histone Models
H-Lys(Boc)-OtBu was utilized in the synthesis of models of histones. This compound, along with other lysine derivatives, was used to create insoluble gels that resemble different models of histones. These peptide gels have applications in column chromatographic studies of peptide-nucleotide interactions and affinity chromatography (Eckstein & Schott, 1980).
3. Anti-Inflammatory Properties
A tetrapeptide derivative with H-Lys(Boc)-OtBu showed effectiveness in reducing the release of reactive oxygen species, myeloperoxidase, and lysosomal enzymes in human neutrophils. This suggests its potential as an anti-inflammatory agent, particularly in conditions like arthritis (Meera et al., 1999).
4. Inhibition of Multidrug Resistance
A derivative including H-Lys(Boc)-OtBu was used in the development of compounds to inhibit multidrug resistance P-glycoprotein. This compound showed the potential to inhibit drug efflux, suggesting applications in overcoming drug resistance in cancer therapy (Arnaud et al., 2010).
5. Molecular Modeling and Photophysics
H-Lys(Boc)-OtBu was part of a sequential octapeptide studied for its structural features in DMSO by NMR and fluorescence spectroscopy. It showed a 310-helical conformation in certain solvents, relevant for understanding peptide behavior and interactions in various mediums (Pispisa et al., 1997).
6. Controlled Aggregation in Material Chemistry
A study on self-assembled structures formed by modified amino acids, including H-Lys(Boc)-OtBu, revealed their potential in designing nanoarchitectures for various applications in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).
Propriétés
IUPAC Name |
tert-butyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6/h11H,7-10,16H2,1-6H3,(H,17,19)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQQITUYUVFREJ-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Lys(Boc)-OtBu |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.